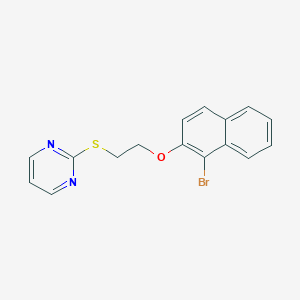![molecular formula C14H17NO6 B215575 Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling mosquitoes, ticks, and other biting insects.
作用机制
The exact mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is still not fully understood. It is believed that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate works by interfering with the olfactory receptors of insects, making it difficult for them to detect the presence of humans. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been shown to have low toxicity to humans and is considered safe for use when used as directed. However, some studies have suggested that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may have potential neurotoxic effects in certain circumstances. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has also been shown to be a skin irritant in some individuals.
实验室实验的优点和局限性
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent and is widely used in laboratory experiments involving mosquitoes, ticks, and other biting insects. However, there are limitations to its use, including potential toxicity to humans and other animals, as well as potential environmental concerns.
未来方向
1. Development of new insect repellents with improved safety and efficacy profiles.
2. Investigation of the mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
3. Development of new methods for preventing the transmission of vector-borne diseases.
4. Investigation of the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
5. Development of new methods for controlling insect populations without the use of insecticides.
In conclusion, Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent that has been extensively studied for its potential use in preventing the transmission of vector-borne diseases. While it has been shown to have low toxicity to humans, there are limitations to its use, including potential environmental concerns. Further research is needed to develop new insect repellents with improved safety and efficacy profiles and to investigate the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
合成方法
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is synthesized by a multi-step process that involves the reaction of terephthalic acid with ethylene glycol to form dimethyl terephthalate. This is then reacted with ethyl acetoacetate to form dimethyl 2-[(ethoxyacetyl)amino]terephthalate. The final product is then purified through distillation and recrystallization to obtain pure Dimethyl 2-[(ethoxyacetyl)amino]terephthalate.
科学研究应用
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling mosquitoes, ticks, and other biting insects. It has also been studied for its potential use in preventing the transmission of vector-borne diseases such as malaria, dengue fever, and Zika virus.
属性
产品名称 |
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate |
|---|---|
分子式 |
C14H17NO6 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
dimethyl 2-[(2-ethoxyacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-21-8-12(16)15-11-7-9(13(17)19-2)5-6-10(11)14(18)20-3/h5-7H,4,8H2,1-3H3,(H,15,16) |
InChI 键 |
PADUFCJXKHCGIY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
规范 SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)